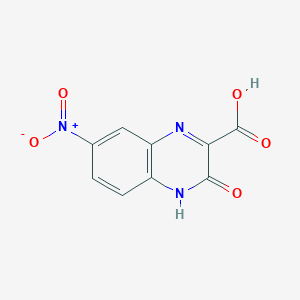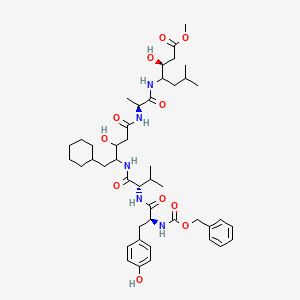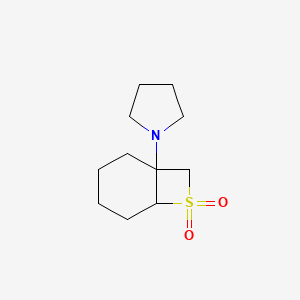
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,7-Dioxido-7-thiabicyclo(420)oct-1-yl)pyrrolidine is a chemical compound characterized by its unique bicyclic structure containing sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. The precursor, 7-thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide, can be synthesized through a series of steps involving the oxidation of sulfur-containing bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially leading to different sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfur-oxygen bonds, converting the compound into different sulfur-containing species.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine: Similar bicyclic structure with a morpholine ring instead of pyrrolidine.
7-Thiabicyclo[4.2.0]oct-1(8)-ene 7,7-dioxide: The precursor compound used in the synthesis of 1-(7,7-Dioxido-7-thiabicyclo(4.2.0)oct-1-yl)pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a bicyclic structure with a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
56595-84-7 |
|---|---|
Fórmula molecular |
C11H19NO2S |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO2S/c13-15(14)9-11(12-7-3-4-8-12)6-2-1-5-10(11)15/h10H,1-9H2 |
Clave InChI |
RLYYJMGLABZEAL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CS(=O)(=O)C2C1)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


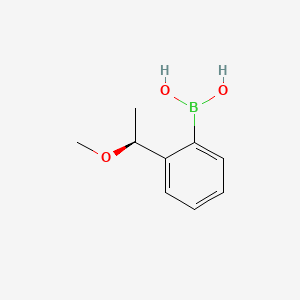


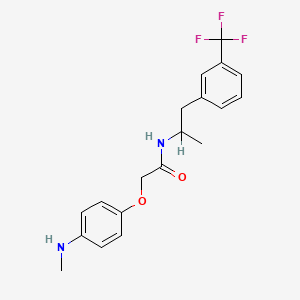

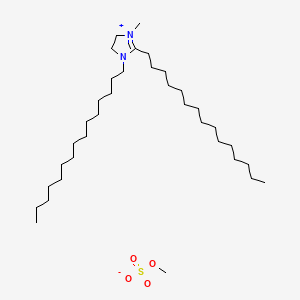
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



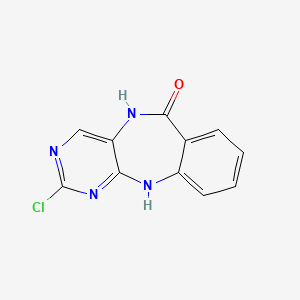
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
